4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile
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Overview
Description
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to produce 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Chemical Reactions Analysis
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE involves its interaction with various molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins that are crucial for the survival and proliferation of cancer cells, viruses, and bacteria . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of the target cells.
Comparison with Similar Compounds
4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE can be compared with other benzimidazole derivatives such as:
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: This intermediate compound is used in the synthesis of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE and has distinct reactivity due to the presence of the aldehyde group.
The uniqueness of 4-[(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)METHYL]BENZONITRILE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11N3S |
---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N3S/c16-9-11-5-7-12(8-6-11)10-19-15-17-13-3-1-2-4-14(13)18-15/h1-8H,10H2,(H,17,18) |
InChI Key |
JTVJMAAEVDXIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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